CID 78065239

Description

However, contextual clues suggest it may belong to a class of bioactive molecules analyzed in natural product chemistry or pharmacological studies. For instance:

- Analytical Characterization: highlights CID 78065239 in the context of vacuum-distilled fractions of a botanical extract (CIEO), with GC-MS total ion chromatograms and mass spectra provided .

- Structural Inference: lists betulin-derived inhibitors (e.g., betulinic acid, CID 64971; 3-O-caffeoyl betulin, CID 10153267) and steroid-like substrates (e.g., DHEAS, CID 12594). If this compound shares structural motifs with these compounds, it may exhibit similar biological activity, such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

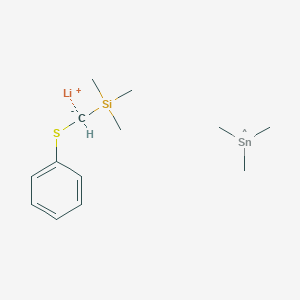

C13H24LiSSiSn |

|---|---|

Molecular Weight |

366.2 g/mol |

InChI |

InChI=1S/C10H15SSi.3CH3.Li.Sn/c1-12(2,3)9-11-10-7-5-4-6-8-10;;;;;/h4-9H,1-3H3;3*1H3;;/q-1;;;;+1; |

InChI Key |

RPSNSLFNVCVXBK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C[Si](C)(C)[CH-]SC1=CC=CC=C1.C[Sn](C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78065239 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically include:

Cyclization: This step involves the cyclization of precursor molecules under controlled conditions.

Reduction: The cyclized product is then subjected to reduction using reagents like lithium aluminum hydride (LiAlH4).

Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.

Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale production.

Chemical Reactions Analysis

CID 78065239 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78065239 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses and its mechanism of action in treating certain diseases.

Industry: this compound is utilized in industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78065239 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

Analytical Challenges

- GC-MS vs. LC-MS: this compound’s characterization via GC-MS () contrasts with LC-ESI-MS used for polar compounds like ginsenosides (). This highlights the need for method-specific optimization when comparing compounds across classes .

Therapeutic Potential

- Synergistic Effects : If this compound is part of a multi-component extract (e.g., CIEO), its activity may be enhanced by co-occurring compounds, similar to betulin derivatives in plant matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.